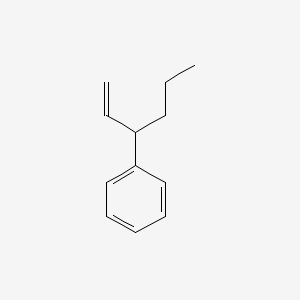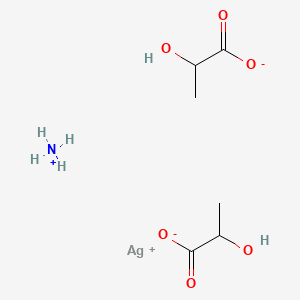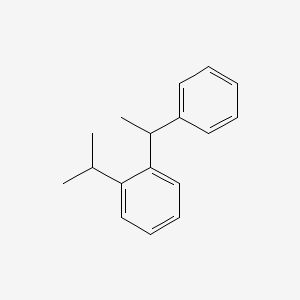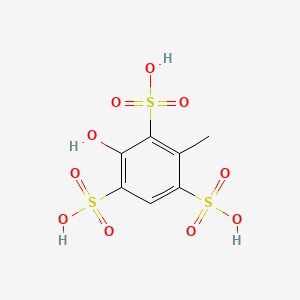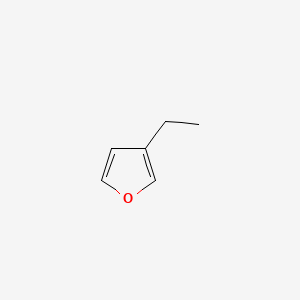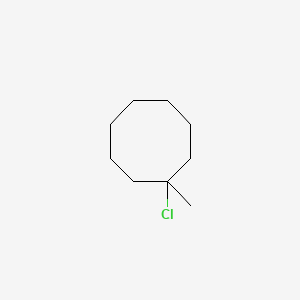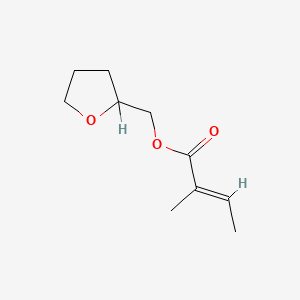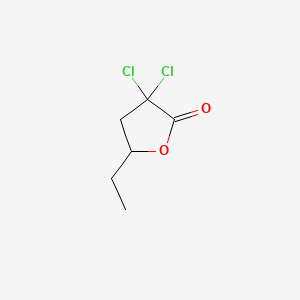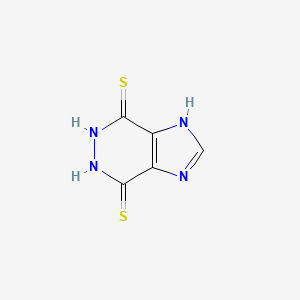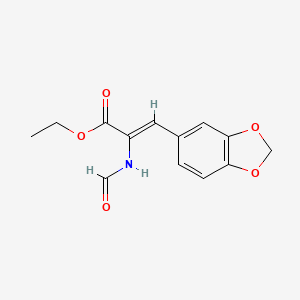
Ethyl 2-formamido (dioxo-phenyl) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-formamido (dioxo-phenyl) acrylate is a chemical compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an ethyl ester group, a formamido group, and a dioxo-phenyl group attached to an acrylate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formamido (dioxo-phenyl) acrylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions. These methods utilize similar reagents and conditions as the laboratory synthesis but are optimized for higher yields and efficiency. Continuous flow processes may also be employed to enhance the safety and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formamido (dioxo-phenyl) acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the acrylate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted acrylates and phenyl derivatives .
Scientific Research Applications
Ethyl 2-formamido (dioxo-phenyl) acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of functional polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-formamido (dioxo-phenyl) acrylate involves its interaction with molecular targets such as enzymes and receptors. The formamido group can form hydrogen bonds with active sites, while the acrylate moiety can participate in covalent bonding with nucleophilic residues. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitrophenylacrylate: A precursor in the synthesis of ethyl 2-formamido (dioxo-phenyl) acrylate.
Phenyl acrylamide: Shares the acrylate backbone but differs in the substituents attached to the phenyl ring.
Indole derivatives: Contain similar aromatic structures and exhibit diverse biological activities
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
136986-57-7 |
|---|---|
Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
ethyl (Z)-3-(1,3-benzodioxol-5-yl)-2-formamidoprop-2-enoate |
InChI |
InChI=1S/C13H13NO5/c1-2-17-13(16)10(14-7-15)5-9-3-4-11-12(6-9)19-8-18-11/h3-7H,2,8H2,1H3,(H,14,15)/b10-5- |
InChI Key |
RTDBZJACGBEUOI-YHYXMXQVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/NC=O |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


